molecular formula C21H39NO6 B1677593 霉菌素 CAS No. 35891-70-4

霉菌素

货号: B1677593
CAS 编号: 35891-70-4
分子量: 401.5 g/mol
InChI 键: ZZIKIHCNFWXKDY-GNTQXERDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 霉菌素可以通过多种方法合成,包括全合成和半合成。 全合成涉及构建β,β'-二羟基α-氨基酸骨架,这是霉菌素的关键结构特征 . 此过程通常涉及通过C-C和C-N键形成立体选择性构建季碳α-氨基酸基序 .

工业生产方法: 霉菌素的工业生产通常通过使用真菌伊萨利亚菌进行发酵过程来实现。 然后将发酵液进行提取和纯化,以分离霉菌素 .

化学反应分析

反应类型: 霉菌素会发生多种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物以增强其生物活性或降低其毒性至关重要 .

常用试剂和条件: 涉及霉菌素的反应中常用的试剂包括氧化剂,如高锰酸钾和还原剂,如硼氢化钠。 这些反应通常在受控条件下进行,以确保实现所需的修饰 .

主要产物: 这些反应形成的主要产物包括霉菌素的修饰类似物,这些类似物通常用于进一步的生物化学和药理学研究 .

属性

IUPAC Name

(E,2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,18-19,23,25-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+/t18-,19+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIKIHCNFWXKDY-GNTQXERDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)CCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046360
Record name (+)-Myriocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35891-70-4
Record name (+)-Myriocin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35891-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thermozymocidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035891704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Myriocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myriocin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRIOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRM4E8R9ST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myriocin
Reactant of Route 2
Myriocin
Reactant of Route 3
Myriocin
Reactant of Route 4
Myriocin
Reactant of Route 5
Myriocin
Reactant of Route 6
Myriocin
Customer
Q & A

Q1: What is the primary target of myriocin?

A1: Myriocin is a potent inhibitor of serine palmitoyltransferase (SPT), the enzyme responsible for the first and rate-limiting step in sphingolipid biosynthesis. [, ]

Q2: How does myriocin interact with SPT?

A2: Myriocin initially forms an external aldimine with pyridoxal-5'-phosphate (PLP), a cofactor of SPT, at the active site. This complex then undergoes a catalytic degradation, forming a C18 aldehyde that acts as a suicide inhibitor by covalently modifying a lysine residue essential for SPT activity. []

Q3: What are the downstream effects of SPT inhibition by myriocin?

A3: SPT inhibition by myriocin leads to a decrease in the intracellular pool of sphingolipid intermediates, including ceramide, sphingomyelin, sphingosine-1-phosphate, and glycosphingolipids. [, ] This disruption of sphingolipid metabolism has been linked to various cellular processes, including cell cycle arrest, apoptosis, inflammation, and lipid metabolism. [, , , , , , , , ]

Q4: What is the molecular formula and weight of myriocin?

A4: Myriocin has the molecular formula C21H39NO6 and a molecular weight of 397.54 g/mol.

Q5: Are there any spectroscopic data available for myriocin?

A5: While specific spectroscopic data is not provided in the presented abstracts, techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are commonly employed for myriocin identification and quantification. [, , , ]

Q6: How do structural modifications of myriocin affect its activity?

A6: Studies synthesizing and evaluating myriocin analogs have revealed key structure-activity relationships. For instance, 14-deoxomyriocin, a myriocin derivative, exhibits significantly increased immunosuppressive activity compared to the parent compound. [, ] Introducing a group with UV characteristic absorption peaks, like in the case of a myriocin derivative with a 9-fluorenylmethoxycarbonyl group, allows for quantitative analysis using HPLC. [] These findings highlight the importance of specific structural features for myriocin's biological activity.

Q7: What is known about the stability of myriocin under various conditions?

A7: The provided research papers do not elaborate on myriocin's stability under different conditions.

Q8: Are there any formulation strategies to improve myriocin's stability, solubility, or bioavailability?

A8: Researchers have developed a nanotechnological formulation of myriocin using a nanostructured lipid carrier (NLC) for ophthalmic topical delivery. This formulation demonstrated effective myriocin levels in the back of the eye in animal models, suggesting its potential for treating retinal diseases like retinitis pigmentosa. []

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of myriocin?

A9: While detailed ADME data is not provided in the abstracts, studies using radiolabeled myriocin could provide valuable insights into its pharmacokinetic profile.

Q10: What is the in vivo activity and efficacy of myriocin in animal models?

A10: Myriocin has shown promising results in various animal models. In apoE-deficient mice, a model for atherosclerosis, myriocin treatment significantly reduced atherosclerotic lesion area, suggesting its potential as an anti-atherosclerotic agent. [, ] In a mouse model of melanoma, both intradermal and intraperitoneal administration of myriocin significantly inhibited tumor formation. [] These findings highlight myriocin's therapeutic potential in different disease contexts.

Q11: What cell-based assays have been used to study myriocin's effects?

A11: Researchers have employed various cell-based assays to investigate myriocin's effects on cell proliferation, apoptosis, and signaling pathways. For instance, myriocin inhibited the proliferation of an IL-2-dependent mouse cytotoxic T cell line (CTLL-2) at nanomolar concentrations. [] It also increased melanin synthesis in Mel-Ab cells, a model for melanogenesis. []

Q12: Has myriocin been tested in any clinical trials?

A12: The provided research papers do not mention any clinical trials involving myriocin.

Q13: What is the toxicity profile of myriocin?

A13: While myriocin has shown promising therapeutic effects in preclinical studies, its toxicity profile requires further investigation. A study in rats revealed that myriocin treatment, while preventing muscle ceramide accumulation, did not prevent muscle fiber atrophy during short-term mechanical unloading and induced hepatotoxicity. [] These findings emphasize the need for careful dose optimization and safety evaluations in future studies.

Q14: Are there any specific strategies for targeted delivery of myriocin?

A14: Besides the development of an ophthalmic topical nanoformulation, [] further research is needed to explore targeted drug delivery strategies for myriocin to enhance its efficacy and minimize potential off-target effects.

Q15: What analytical methods are used to characterize and quantify myriocin?

A15: Researchers commonly employ techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) for the accurate quantification of myriocin in biological samples, including animal tissues. [] Additionally, high-performance liquid chromatography (HPLC) is utilized for the analysis of myriocin and its derivatives. []

Q16: How does myriocin affect Candida auris susceptibility to antifungal drugs?

A16: Myriocin has been shown to enhance the antifungal activity of amphotericin B against Candida auris, a multidrug-resistant fungal pathogen. This effect is attributed to myriocin's ability to increase fungal susceptibility to amphotericin B by inhibiting sphingolipid biosynthesis. []

Q17: What is the role of sphingolipid metabolism in hepatitis B virus (HBV) replication?

A17: A study demonstrated that combining myriocin with pegylated interferon (PEG-IFN) synergistically suppresses HBV replication in vivo without causing hepatotoxicity. This finding suggests that targeting host sphingolipid biosynthesis could be a promising therapeutic strategy for HBV infection. []

Q18: How does myriocin impact lipid metabolism in the liver?

A18: Myriocin treatment has been shown to reduce the synthesis rate of not only ceramides but also diacylglycerols in the liver of rats fed a high-fat diet, leading to improved insulin sensitivity. [] This effect highlights the complex interplay between sphingolipid metabolism and other lipid metabolic pathways.

Q19: What is the role of myriocin in regulating autophagy?

A19: Myriocin administration has been shown to activate the transcription of genes involved in autophagy, a cellular process crucial for maintaining cellular homeostasis by degrading and recycling cellular components. [] This finding suggests a potential role for myriocin in modulating autophagy, which could have implications for various diseases.

Q20: How does myriocin affect yeast lifespan?

A20: Studies in yeast have shown that myriocin treatment can extend lifespan by inducing global changes in gene expression, activating the Snf1/AMPK pathway, and down-regulating the PKA and TORC1 pathways. [, ] These findings highlight the conserved nature of sphingolipid signaling pathways and their importance in regulating longevity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。